Isopropyl 4-hydroxybenzoate

Catalog No.
S566702
CAS No.
4191-73-5
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl 4-hydroxybenzoate

CAS Number

4191-73-5

Product Name

Isopropyl 4-hydroxybenzoate

IUPAC Name

propan-2-yl 4-hydroxybenzoate

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3

InChI Key

CMHMMKSPYOOVGI-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)O

Synonyms

4-Hydroxybenzoic Acid 1-Methylethyl Ester; 4-Hydroxybenzoic Acid Isopropyl Ester; Isopropyl 4-Hydroxybenzoate; Isopropyl p-Hydroxybenzoate; p-Hydroxybenzoic Acid Isopropyl Ester;

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)O

Antimicrobial Activity:

IPB, also known as isopropylparaben, has been studied for its potential antimicrobial properties. Research suggests that IPB exhibits activity against various bacteria, fungi, and yeasts []. However, the exact mechanisms of action and its effectiveness compared to other preservatives require further investigation [].

Antioxidant Activity:

Some studies indicate that IPB may possess antioxidant properties []. These properties could potentially contribute to the preservation of products by scavenging free radicals that can cause degradation. However, more research is needed to fully understand the extent and significance of IPB's antioxidant activity in various contexts.

Other Potential Applications:

IPB has also been investigated for its potential applications in other areas of scientific research, including:

  • Modulation of enzyme activity: Studies suggest that IPB may interact with and modulate the activity of certain enzymes. However, the specific implications and potential applications of this interaction require further exploration.
  • Impact on cellular processes: Research suggests that IPB may influence various cellular processes, such as cell proliferation and differentiation []. However, the exact mechanisms and potential implications of these effects need further investigation.

Isopropyl 4-hydroxybenzoate, also known as isopropylparaben, is an organic compound with the molecular formula C10H12O3C_{10}H_{12}O_{3} and a CAS number of 4191-73-5. This compound is a paraben derivative, specifically the isopropyl ester of p-hydroxybenzoic acid. It appears as a white crystalline solid and is soluble in methanol. Isopropyl 4-hydroxybenzoate is primarily used as a preservative in cosmetic formulations due to its antimicrobial properties, which help to extend the shelf life of products by inhibiting the growth of bacteria and fungi .

The specific mechanism of action of isopropylparaben as a preservative is not fully understood. However, it is believed to disrupt the cell membranes of fungi and bacteria, leading to their death. Additionally, some research suggests that isopropylparaben might have weak estrogenic activity, potentially affecting hormone regulation [].

  • Toxicity: The safety of isopropylparaben is a subject of ongoing debate. While generally considered safe in low concentrations, some studies suggest potential endocrine-disrupting effects at higher doses []. The European Union has restricted the use of certain parabens, including isopropylparaben, in cosmetics.
  • Flammability: Isopropylparaben is combustible but has a relatively high flashpoint (>100 °C).
  • Reactivity: Isopropylparaben is generally stable but can react with strong acids or bases.

  • Formation of the Intermediate: The reaction begins with the treatment of isopropanol with thionyl chloride, which generates an intermediate compound. This step is crucial as it enhances the efficiency of the subsequent reactions by creating a more reactive species .
  • Esterification: The intermediate then reacts with p-hydroxybenzoic acid in an esterification reaction, resulting in the formation of isopropyl 4-hydroxybenzoate. This reaction can be optimized by controlling temperature and reaction time to improve yield and purity .
  • Purification: The final product often requires purification steps such as recrystallization to remove unreacted materials and by-products, ensuring high-quality output suitable for commercial applications .

The synthesis of isopropyl 4-hydroxybenzoate can be achieved through several methods:

  • Two-Step Synthesis: This method involves first creating an intermediate using thionyl chloride and then performing esterification with p-hydroxybenzoic acid. This approach allows for better control over reaction conditions and higher yields .
  • Direct Esterification: Although less common due to lower efficiency, direct esterification between p-hydroxybenzoic acid and isopropanol can also produce isopropyl 4-hydroxybenzoate under acidic conditions .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that significantly reduce reaction times while improving yields and purity levels compared to traditional heating methods .

Isopropyl 4-hydroxybenzoate finds extensive use across various industries:

  • Cosmetics: It serves as a preservative in creams, lotions, shampoos, and other personal care products, helping to prevent microbial contamination.
  • Pharmaceuticals: Used in topical formulations to enhance stability and shelf life.
  • Food Industry: Occasionally employed as a food preservative due to its antimicrobial properties.

Its effectiveness at low concentrations makes it a preferred choice for formulators looking to maintain product integrity without compromising safety .

  • With UV Filters: Some research indicates that certain UV filters may degrade in the presence of isopropyl 4-hydroxybenzoate under specific conditions, necessitating careful formulation considerations .
  • Skin Sensitization: Interaction studies have shown that while generally safe, some individuals may experience sensitization or allergic reactions upon prolonged exposure, underscoring the importance of patch testing in sensitive populations .

Isopropyl 4-hydroxybenzoate belongs to a class of compounds known as parabens. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
MethylparabenC8H8O3C_{8}H_{8}O_{3}Widely used; lower molecular weight; more potent against bacteria.
EthylparabenC9H10O3C_{9}H_{10}O_{3}Slightly larger than methylparaben; commonly used in cosmetics.
PropylparabenC10H12O3C_{10}H_{12}O_{3}Similar structure; often found in food products; more effective against fungi than bacteria.
ButylparabenC11H14O3C_{11}H_{14}O_{3}Larger size; broader antimicrobial spectrum; associated with higher skin irritation risks.

Isopropyl 4-hydroxybenzoate stands out due to its balance between efficacy and safety profile compared to other parabens. Its unique structure allows for effective preservation while minimizing potential adverse effects when used within recommended concentrations .

The use of parabens as preservatives traces back to the early 20th century, with their discovery rooted in the quest for stable antimicrobial agents. Isopropylparaben emerged as a derivative of the broader paraben family, which includes methyl-, ethyl-, and propylparabens. The compound’s synthesis was first documented in the mid-20th century, involving the esterification of p-hydroxybenzoic acid with isopropanol in the presence of thionyl chloride. By the 1970s, isopropylparaben gained regulatory approval under the U.S. Food and Drug Administration’s (FDA) Generally Recognized as Safe (GRAS) designation, cementing its role in consumer products.

Early research focused on optimizing synthesis protocols and validating efficacy against microbial pathogens. However, the 1990s marked a turning point, as studies began probing parabens’ endocrine-disrupting potential. A landmark 2004 study detected parabens in breast cancer tumors, sparking widespread debate about their safety. Isopropylparaben, though less studied than its methyl and propyl counterparts, came under scrutiny due to structural similarities and potential bioaccumulation.

Scientific Significance of Isopropylparaben in Academic Studies

Isopropylparaben’s significance lies in its dual role as a preservative and a model compound for studying structure-activity relationships (SAR) in parabens. Its branched isopropyl group confers distinct physicochemical properties, including higher lipophilicity compared to linear-chain parabens, influencing its antimicrobial efficacy and metabolic fate. Studies have demonstrated that isopropylparaben inhibits microbial growth by disrupting membrane integrity and enzyme function, a mechanism shared across the paraben family.

Comparative toxicological analyses reveal nuanced differences: while isopropylparaben exhibits weaker estrogenic activity than butylparaben in vitro, its synergistic effects in mixtures raise concerns. For instance, a 2015 rat study showed that co-administration of isopropylparaben and isobutylparaben at 50 mg/kg/day induced skin hyperkeratosis, highlighting the need for mixture toxicity assessments.

Table 1: Physicochemical Properties of Isopropylparaben

PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
Melting Point84–86°C
Log P (Partition Coefficient)1.98 (predicted)
Solubility in Water0.25 g/L (20°C)
IUPAC NamePropan-2-yl 4-hydroxybenzoate

Current Research Landscape and Unresolved Questions

Contemporary research addresses three unresolved questions:

  • Endocrine Disruption: While isopropylparaben’s estrogenicity is weaker than endogenous estradiol (EC₅₀ > 10 μM vs. 0.1 nM for estradiol), its chronic exposure effects remain poorly understood.
  • Environmental Persistence: Parabens, including isopropylparaben, are detected in wastewater and aquatic systems, yet their biodegradation pathways and ecological impacts are understudied.
  • Alternatives and Regulatory Policies: The European Commission’s 2014 restriction on longer-chain parabens (e.g., isobutylparaben) has spurred innovation in preservative technologies, yet isopropylparaben remains unregulated in many jurisdictions.

Systematic Naming Conventions

Isopropyl 4-hydroxybenzoate follows IUPAC nomenclature rules for ester derivatives. The parent compound, para-hydroxybenzoic acid (4-hydroxybenzoic acid), undergoes esterification with isopropyl alcohol, resulting in the systematic name isopropyl 4-hydroxybenzoate [1] [2]. Key elements of its nomenclature include:

  • Root name: Derived from the carboxylic acid (benzoic acid).
  • Substituent positioning: The hydroxyl group (-OH) occupies the para position (carbon 4) on the benzene ring.
  • Esterification suffix: The "-oic acid" suffix of the parent acid becomes "-oate" upon ester formation.

Alternative names in literature include isopropylparaben (common paraben nomenclature) [3], p-hydroxybenzoic acid isopropyl ester (descriptive naming) [2], and 1-methylethyl 4-hydroxybenzoate (substituent-focused naming) [6]. Regulatory databases like CAS (Chemical Abstracts Service) assign the identifier 4191-73-5 to this compound [1] [2].

Table 1: Synonyms and Registry Identifiers

NameSource
IsopropylparabenPubChem, KEGG [2] [6]
p-Hydroxybenzoic acid isopropyl esterNIST WebBook [1]
1-Methylethyl 4-hydroxybenzoateZFIN [5]

Structural Categorization within Paraben Family

Parabens are esters of para-hydroxybenzoic acid, characterized by an aromatic benzene ring with hydroxyl (-OH) and ester (-COOR) groups at positions 4 and 1, respectively [3]. Isopropyl 4-hydroxybenzoate distinguishes itself through:

  • Branching in the alkyl chain: The isopropyl group (R = -CH(CH₃)₂) introduces steric effects absent in linear-chain parabens like methyl- or ethylparaben [3] [7].
  • Ester group configuration: The ester linkage (-O-CO-) connects the isopropyl moiety to the carboxylate group, as shown in the structural formula C₁₀H₁₂O₃ [1] [6].

Structural comparison to common parabens:

  • Methylparaben: R = -CH₃ (simplest alkyl chain) [7].
  • Ethylparaben: R = -CH₂CH₃ (linear two-carbon chain) [9].
  • Isopropylparaben: R = -CH(CH₃)₂ (branched three-carbon chain) [2] [5].

The branching alters physical properties such as solubility and antimicrobial efficacy, though mechanistic studies on structure-activity relationships remain limited [3].

Position in Chemical Taxonomy

Isopropyl 4-hydroxybenzoate occupies specific nodes in hierarchical chemical classification systems:

I. Organic Compounds → Benzenoids → Benzene and Substituted Derivatives → Benzoic Acids and Derivatives → p-Hydroxybenzoic Acid Alkyl Esters [9].
II. Functional Groups: Combines aromatic (benzene ring), phenolic (-OH), and ester (-COOR) functionalities [1] [6].

Taxonomic breakdown:

  • Kingdom: Organic compounds
  • Class: Benzoic acid derivatives
  • Subclass: Para-hydroxybenzoate esters
  • Molecular framework: Aromatic homomonocyclic [9]

Databases such as KEGG (Entry C20343) and ChEBI (ID 179285) classify it under preservatives and antimicrobial agents, reflecting its functional role [5] [6].

Figure 1: Hierarchical Taxonomy

Organic Compounds  └── Benzenoids      └── Benzoic Acids and Derivatives          └── p-Hydroxybenzoic Acid Alkyl Esters              └── Isopropyl 4-Hydroxybenzoate  

Structural and Functional Analysis

Molecular Geometry and Bonding

The compound’s planar benzene ring adopts a resonance-stabilized conformation, with the hydroxyl group participating in intramolecular hydrogen bonding. The ester group’s carbonyl (C=O) and ether (C-O) bonds exhibit partial double-bond character due to conjugation [1] [6].

Spectroscopic Signatures

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) [1].
  • NMR: Distinct signals for aromatic protons (δ 6.8–7.9 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) [2].

Synthesis and Industrial Relevance

Isopropyl 4-hydroxybenzoate is synthesized via Fischer esterification, where para-hydroxybenzoic acid reacts with isopropyl alcohol under acidic conditions [3]. Industrial applications leverage its preservative efficacy in cosmetics and pharmaceuticals, though its use is less widespread than methyl- or propylparabens due to regulatory and solubility considerations [3] [7].

Conventional Synthesis Pathways

Early industrial practice relies on classical acid-catalysed esterification (also called the Fischer–Speier protocol). Para-hydroxybenzoic acid is refluxed with a several-fold excess of isopropanol in the presence of a strong Brønsted acid such as sulphuric acid or p-toluenesulphonic acid until the water by-product is azeotropically removed, shifting the equilibrium toward the ester [1]. A representative data set is given in Table 1.

EntryCatalyst (mol %)Temperature (°C)Time (h)Isolated yield (%)Reference
1Sulphuric acid (5)110 (reflux)8782
2p-Toluenesulphonic acid (3)110 (reflux)108124
3Sulphuric acid (stepwise with thionyl chloride, see § 3.2)80→reflux692–9310

Key observations

  • The reaction is reversible; continuous water removal or a large excess of isopropanol is mandatory for conversions above ninety percent [1].
  • The secondary alcohol’s steric demand slows acyl-oxygen bond formation compared with methyl- or ethyl-paraben manufacture, explaining the lower yields seen in Entry 1 versus related esters [2].
  • Yield and space-time productivity improve markedly when the alcohol is first activated with thionyl chloride to form the isopropyl chlorosulphite intermediate (Entry 3) [3].

Advanced Synthetic Approaches

3.2.1 Houben–Hoesch Reaction Applications

The Houben–Hoesch acylation offers an electrophilic route that bypasses the classical esterification equilibrium. Phenol (or an isotopically enriched phenol, see § 3.4) is reacted with trichloroacetonitrile under aluminium trichloride and hydrogen chloride at 60 °C to afford a single para-trichloromethyl-substituted ketone in 79–91% yield [4] [5]. Hydrolysis releases the ketone, which is then transformed into isopropyl 4-hydroxybenzoate by a modified haloform reaction (Table 2).

StepPrincipal reagent(s)Typical yield (%)NotesReference
A: Houben–Hoesch acylationTrichloroacetonitrile, aluminium trichloride, hydrogen chloride79–91Complete para-selectivity [4]38
B: Haloform ester-forming cleavage (see § 3.2.2)Sodium isopropoxide in isopropanol81–95Direct ester formation; no protecting groups38
Overall two-step sequence65–74One isolation; amenable to isotopic labels38

Advantages

  • The benzene ring is installed before the ester, liberating the synthesis from the equilibrium limitations of conventional esterification.
  • The route tolerates primary and secondary alcohols; the haloform step furnishes the ester directly without hydroxybenzoic-acid isolation [4].
  • Exclusive para-orientation avoids chromatographic separation of positional isomers [4] [5].
3.2.2 Haloform Reaction Mechanisms

In the modified haloform procedure the trichloromethyl ketone produced above is treated with an alkoxide base. Exhaustive α-halogenation is unnecessary because the pre-installed trichloromethyl group behaves as a latent carboxyl functionality. Nucleophilic attack by isopropoxide, followed by carbon–carbon bond fission, liberates chloride and affords the isopropyl ester in a single operation [4] [6]. Because the first equivalent of base deprotonates the phenolic hydroxyl group, three molar equivalents of sodium isopropoxide are required to guarantee full conversion [4].

Green Chemistry Approaches to Synthesis

Multiple research programmes now target solvent, energy and catalyst footprints.

StrategyCatalyst / mediumTemperature (°C)Time (min)Yield (%)Green benefitReference
Microwave-assisted solid–liquid phase-transfer catalysisPotassium carbonate, tetrabutylammonium bromide120883 (propyl analogue)Solvent-free, rapid cycle [2]24
Sulphonic-acid functionalised tropine ionic liquid[Trps][p-toluenesulphonate]806088.7 (salicylic model)Catalyst is recyclable ≥5 cycles; dual solvent–catalyst role [7]26
Sulphonic-acid ionic liquid promotion of para-hydroxybenzoic acid estersBenzothiazole ionic liquid907586 (average, mixed parabens)Low volatility, minimal aqueous effluent [8]36
Stepwise thionyl chloride activation (see Table 1, Entry 3)In-situ isopropyl chlorosulphite0→8036092–93Lower alcohol excess, shorter reflux, >99% purity [3]10

Collectively these methods reduce organic solvent demand, lower required reaction temperatures or introduce recyclable catalytic systems, aligning the process with the twelve principles of green chemistry.

Isotopically Labeled Synthesis Techniques

Label pattern in starting phenolParaben carbon-thirteen incorporationOverall yield (%)Purity after crystallisation (%)Reference
Carbon-thirteen at position 1Carbon-thirteen at carbonyl carbon7299.538
Carbon-thirteen at positions 2 and 6Carbon-thirteen at ring carbons 2 and 67099.538
Uniform ring carbon-thirteenUniform ring labelling6599.238

The method avoids protecting groups and proceeds through a single isolated intermediate, facilitating the preparation of custom isotope patterns for tracer or quantitative analytical use [9].

Summary of key trends

  • Conventional esterification remains dominant at commercial scale but now employs process-intensification steps, such as in-situ chlorosulphite formation, to reach yields above ninety percent while shortening cycle time [3].
  • The Houben–Hoesch acylation, paired with a haloform cleavage, offers a regioselective, equilibrium-free pathway that simultaneously enables isotope labelling [4].
  • Green-chemistry programmes demonstrate that recyclable acidic ionic liquids, microwave energy and phase-transfer catalysis can deliver high yields with markedly lower environmental impact and reduced solvent burden [2] [7] [8].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.078644241 g/mol

Monoisotopic Mass

180.078644241 g/mol

Heavy Atom Count

13

UNII

A6EOX47QK0

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 106 of 118 companies with hazard statement code(s):;
H302 (35.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (30.19%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (36.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (63.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4191-73-5

Wikipedia

Isopropylparaben

Use Classification

Cosmetics -> Preservative

Dates

Last modified: 08-15-2023

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